molecular formula C7H18ClN B2472299 Methyl(2-methylpentyl)amine hydrochloride CAS No. 2225143-98-4

Methyl(2-methylpentyl)amine hydrochloride

Cat. No.: B2472299
CAS No.: 2225143-98-4
M. Wt: 151.68
InChI Key: URZAANDGQAJGKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methylpentyl)amine hydrochloride is a chemical compound with the molecular formula C7H18ClN and a molecular weight of 151.68 g/mol. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(2-methylpentyl)amine hydrochloride can be synthesized through the N-methylation of secondary amines. One efficient method involves the use of solvent-free ball milling conditions, where formalin acts as the methylating agent and sodium triacetoxyborohydride as the reducing agent . This method is environmentally friendly and yields high purity products.

Industrial Production Methods

Industrial production of this compound typically involves the alkylation of ammonia or amines with haloalkanes. This process can be optimized to produce high yields of the desired amine while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl(2-methylpentyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halides like bromoethane or iodomethane are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include amides, nitriles, primary amines, secondary amines, and quaternary ammonium salts .

Scientific Research Applications

Methyl(2-methylpentyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: It is used in the study of amine metabolism and as a precursor for the synthesis of biologically active compounds.

    Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl(2-methylpentyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It acts as a substrate for various enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with specific receptors or enzymes, modulating their activity and resulting in various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Methylamine: A primary amine with similar reactivity but different physical properties.

    Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.

    Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.

Uniqueness

Methyl(2-methylpentyl)amine hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

N,2-dimethylpentan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N.ClH/c1-4-5-7(2)6-8-3;/h7-8H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAANDGQAJGKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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